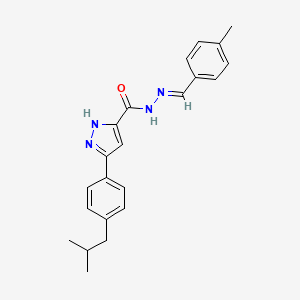
1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride is a chemical compound with the empirical formula C8H10Cl3N3. It has a molecular weight of 254.54 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as this compound, is an area of active research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, another name for imidazole, show different biological activities .Molecular Structure Analysis
The molecular structure of this compound is based on the imidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds derived from benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic properties. For instance, a series of derivatives prepared from 1-methyl-1H-benzimidazol-2-amine exhibited good antibacterial activity and significant cytotoxic activity in vitro, highlighting their potential as leads for the development of new antimicrobial agents (Noolvi et al., 2014).
Structural and Catalytic Studies
The structural elucidation of zinc complexes derived from 2-(Aminomethyl)Benzimidazole has provided insights into their potential catalytic uses. For example, complexes synthesized via condensation showed unique geometries and were studied for their vibrational, thermogravimetric, and NMR properties, opening avenues for their application in catalysis (Patricio-Rangel et al., 2019).
Generation of Structurally Diverse Libraries
Using compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as starting materials, researchers have generated structurally diverse libraries through alkylation and ring closure reactions. This approach facilitates the exploration of new chemical spaces for pharmaceutical development (Roman, 2013).
Corrosion Inhibition
Benzimidazole derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic media. These compounds adsorb on the steel surface, forming insoluble complexes that prevent corrosion, demonstrating their potential in industrial applications to extend the life of metal structures (Tang et al., 2013).
Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines have been synthesized and characterized as potential fluorescent probes for DNA detection. Their enhanced fluorescence emission intensity in the presence of ct-DNA suggests their applicability in biological and medical research for studying DNA interactions (Perin et al., 2011).
Safety and Hazards
properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3.2ClH/c1-2-7(12)10-13-8-4-3-6(11)5-9(8)14-10;;/h3-5,7H,2,12H2,1H3,(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSBBSCXCIOEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(N1)C=C(C=C2)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-3-[2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2721804.png)
![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2721813.png)


![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)
![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)

